N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide” is a chemical compound with the molecular formula C20H12ClIN2O3 . It is related to a class of compounds known as dibenzo[b,f][1,4]oxazepines .
Molecular Structure Analysis
The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepine core, which is a tricyclic structure consisting of two benzene rings fused to a seven-membered ring containing an oxygen and a nitrogen atom .科学的研究の応用
Synthesis and Medicinal Chemistry
Derivatives Synthesis : Dibenzo[b,f]oxepine derivatives, closely related to the queried compound, have been synthesized under mild conditions using sodium azide, allowing access to new substituted dibenzo[b,f]oxepines. These compounds are significant in medicinal chemistry, and their structures have been optimized using DFT methods (Krawczyk et al., 2016).
Antimicrobial Screening : New dibenzo[b,f][1,4]oxazepin derivatives, isolated from plants like Bulbophyllum kwangtungense, have shown anti-tumor activities against human tumor cell lines (Wu et al., 2006).
Antiproliferative Effects : Compounds with a structure similar to the queried compound have shown antiproliferative activities against melanoma and hematopoietic cell lines. This highlights their potential as therapeutic agents in treating cancers (Kim et al., 2011).
Pharmacological Research
Serotonin-3 Receptor Antagonists : Studies on derivatives of benzamides, which share structural similarities with the queried compound, have led to the development of potent serotonin-3 receptor antagonists. These findings are critical for neurological and psychiatric disorder treatments (Harada et al., 1995).
Inhibition of Tubulin Polymerization : Methoxy- and hydroxy-substituted dibenzoxepines, structurally related to the queried compound, have been screened for their ability to inhibit tubulin polymerization, which is pivotal in cancer treatment strategies (Edwards et al., 2011).
Organic Synthesis
Asymmetric Alkynylation : Research into asymmetric alkynylation of cyclic imines, including dibenzo[b,f][1,4]oxazepines, has provided methods to synthesize optically active derivatives. These compounds are valuable in developing pharmaceuticals with specific stereochemical configurations (Ren et al., 2014).
Solid State Conformational Studies : Investigations into the crystal structures of dibenzo[b,f]heteroepin drugs have provided insights into the solid-state conformational parameters, which are crucial for understanding the interaction of these drugs at the receptor sites (Bandoli & Nicolini, 1982).
作用機序
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents dopamine from exerting its effects, leading to changes in neurotransmission .
Biochemical Pathways
The Dopamine D2 receptor is involved in a variety of biochemical pathways, particularly those related to neurotransmission and the regulation of mood, reward, and motor control . By inhibiting this receptor, the compound can affect these pathways and their downstream effects.
Result of Action
By inhibiting the Dopamine D2 receptor, this compound can alter neurotransmission in the brain. This can lead to changes in mood, reward, and motor control, which may be beneficial in the treatment of disorders such as Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
特性
IUPAC Name |
N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4/c1-27-17-5-3-2-4-14(17)20(25)23-13-7-9-18-15(11-13)21(26)24-16-10-12(22)6-8-19(16)28-18/h2-11H,1H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICYEOORVQNPFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。